An In-depth Technical Guide to 1-Methoxy-2-propylamine: Properties, Synthesis, and Applications
An In-depth Technical Guide to 1-Methoxy-2-propylamine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis methodologies, and applications of 1-Methoxy-2-propylamine. This chiral amine is a valuable building block in the synthesis of pharmaceuticals and agrochemicals, making a thorough understanding of its characteristics essential for its effective and safe use in research and development.
Core Physical and Chemical Properties
1-Methoxy-2-propylamine is a colorless liquid with a characteristic ammonia-like odor.[1] It is a flammable substance that may be toxic by ingestion, inhalation, and skin absorption.[1] The following tables summarize the key physical and chemical properties of both the racemic mixture and the (S)-(+)-enantiomer.
Physical Properties of 1-Methoxy-2-propylamine
| Property | Value | Source |
| Molecular Formula | C₄H₁₁NO | [1][2][3][4] |
| Molecular Weight | 89.14 g/mol | [1][2][3][4] |
| Appearance | Colorless liquid | [1][2] |
| Boiling Point | 92.5-93.5 °C at 743 mmHg | [5] |
| Density | 0.845 g/mL at 25 °C | [4][5][6] |
| Refractive Index (n20/D) | 1.4065 | [5] |
| Flash Point | 9 °C (closed cup) | [7] |
| Solubility | Fully miscible in water. Soluble in alcohol and ether. | [8] |
Chiral Properties of (S)-(+)-1-Methoxy-2-propylamine
| Property | Value | Source |
| Optical Rotation | +11.5° (neat) | [2] |
| Enantiomeric Excess | >99% (achievable via biocatalysis) | [2] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of 1-Methoxy-2-propylamine.
¹H NMR Spectroscopy
A representative ¹H NMR spectrum of (S)-(+)-1-Methoxy-2-propylamine in CDCl₃ shows the following signals:
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 1.08 | d | 3H | -CH₃ |
| 1.35 | br s | 2H | -NH₂ |
| 3.05-3.15 | m | 1H | -CH(NH₂) |
| 3.20 | dd | 1H | -OCH₂- |
| 3.32 | s | 3H | -OCH₃ |
Source:[2]
Chemical Properties and Reactivity
1-Methoxy-2-propylamine exhibits typical reactivity for a primary amine. It neutralizes acids in exothermic reactions to form salts and water.[1] It may be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides.[1] Flammable gaseous hydrogen may be generated in combination with strong reducing agents, such as hydrides.[1]
Synthesis Methodologies
The enantiomerically pure form of 1-Methoxy-2-propylamine is a key intermediate in the synthesis of various agrochemicals and pharmaceuticals.[2][9] Both chemical and biocatalytic methods are employed for its synthesis.
Chemical Synthesis
A common chemical synthesis route involves the reductive amination of 1-methoxy-2-propanone, followed by chiral resolution.[2] An alternative enantioselective approach starts from a chiral precursor such as (S)-alaninol.[2]
A general experimental protocol for the chemical synthesis from (S)-1-Methoxy-2-propanol is outlined below. This process typically involves the conversion of the hydroxyl group to a leaving group, followed by nucleophilic substitution with an amine source.
Experimental Protocol: Chemical Synthesis from (S)-1-Methoxy-2-propanol
-
Activation of the Hydroxyl Group: (S)-1-Methoxy-2-propanol is reacted with a sulfonyl chloride (e.g., tosyl chloride or mesyl chloride) in the presence of a base (e.g., pyridine or triethylamine) to form the corresponding sulfonate ester. This reaction is typically carried out in an aprotic solvent like dichloromethane at reduced temperatures.
-
Amination: The resulting sulfonate ester is then reacted with a source of ammonia (e.g., sodium azide followed by reduction, or a protected amine equivalent) to introduce the amino group via an SN2 reaction. This step inverts the stereochemistry at the chiral center.
-
Deprotection (if necessary) and Workup: If a protected amine was used, a deprotection step is required. The final product is then isolated and purified, typically by distillation under reduced pressure.
Caption: Chemical synthesis pathway from (S)-1-Methoxy-2-propanol.
Biocatalytic Synthesis
Biocatalytic methods, particularly those using transaminases or amine dehydrogenases, are gaining prominence due to their high stereoselectivity and environmentally friendly reaction conditions.[2][9] These enzymatic approaches offer a direct and efficient route to enantiomerically pure (S)-(+)-1-Methoxy-2-propylamine.
Experimental Protocol: Transaminase-Catalyzed Synthesis
This protocol provides a general framework for the biocatalytic synthesis of (S)-(+)-1-Methoxy-2-propylamine. Optimization of specific parameters will depend on the chosen enzyme and reaction scale.
| Parameter | Value/Condition |
| Enzyme | Transaminase |
| Substrate | 1-Methoxy-2-propanone |
| Amine Donor | Isopropylamine (or another suitable amine) |
| Cofactor | Pyridoxal 5'-phosphate (PLP) |
| Buffer | Potassium phosphate buffer (pH 7.5-8.5) |
| Temperature | 25-40 °C |
| Reaction Time | 12-48 hours |
Procedure:
-
A reaction vessel is charged with the buffer, 1-Methoxy-2-propanone, the amine donor, and PLP.
-
The transaminase enzyme is added to initiate the reaction.
-
The mixture is incubated at the optimal temperature with gentle agitation.
-
The reaction progress is monitored by a suitable analytical technique (e.g., GC or HPLC).
-
Upon completion, the enzyme is removed (e.g., by precipitation or filtration).
-
The product is extracted from the aqueous phase using an organic solvent (e.g., methyl tert-butyl ether - MTBE).
-
The organic extracts are dried over an anhydrous drying agent (e.g., anhydrous sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Further purification can be achieved by distillation.
Caption: Workflow for the biocatalytic synthesis and purification.
Applications
1-Methoxy-2-propylamine is a versatile intermediate in organic synthesis. The (S)-enantiomer is a crucial building block for several commercial products:
-
Agrochemicals: It is a key intermediate in the synthesis of chiral amide herbicides such as S-metolachlor and dimethenamid-P.[9]
-
Pharmaceuticals: It is used in the preparation of various active pharmaceutical ingredients (APIs), including:
-
Imidazopyrimidine derivatives as potent p38 MAP kinase inhibitors for treating inflammatory diseases.
-
Piperazinebenzylamine-based human MC4 receptor antagonists being investigated for the treatment of obesity.
-
The marine natural product nhatrangin A.
-
Safety and Handling
1-Methoxy-2-propylamine is a hazardous chemical that requires careful handling.[10] It is a flammable liquid and vapor.[10] It causes severe skin burns and eye damage.[10] Inhalation may cause irritation to the respiratory system.
Handling Precautions:
-
Work in a well-ventilated area or under a chemical fume hood.[10]
-
Wear appropriate personal protective equipment (PPE), including gloves, goggles, and a face shield.[7]
-
Keep away from heat, sparks, open flames, and other sources of ignition.[10]
-
Ground all equipment to prevent static discharge.[10]
-
Store in a cool, dry, and well-ventilated area in a tightly sealed container.[11]
This technical guide provides a foundation for understanding the properties and handling of 1-Methoxy-2-propylamine. For more detailed information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.
References
- 1. Methoxyisopropylamine | C4H11NO | CID 123458 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. scbt.com [scbt.com]
- 4. 2-Amino-1-methoxypropane | 37143-54-7 | FA05323 [biosynth.com]
- 5. 1-METHOXY-2-PROPYLAMINE | 37143-54-7 [chemicalbook.com]
- 6. 1-methoxy-2-propylamine [stenutz.eu]
- 7. 1-甲氧基-2-丙胺 95% | Sigma-Aldrich [sigmaaldrich.com]
- 8. Page loading... [guidechem.com]
- 9. researchgate.net [researchgate.net]
- 10. fishersci.com [fishersci.com]
- 11. (S)-(+)-1-Methoxy-2-Propylamine: Properties, Uses, Safety & Bulk Supply | Trusted China Chemical Manufacturer [nj-finechem.com]
